1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR data for related Boc-protected piperidines provide insight into the compound’s spectral features:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.45 (s, 9H) | tert-Butyl group (Boc) |
| ¹H | 2.30 (s, 3H) | Methyl group (4-methylbenzyl) |
| ¹H | 3.35–3.50 (m, 4H) | Piperidine ring protons |
| ¹³C | 28.3 | tert-Butyl carbons |
| ¹³C | 154.7 | Boc carbonyl carbon |
| ¹³C | 180.1 | Carboxylic acid carbonyl |
The 4-methylbenzyl aromatic protons appear as a doublet at 7.15 ppm (J = 8.0 Hz).
Infrared (IR) and Raman Spectroscopic Features
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 333.4 [M+H]⁺ . Major fragments include:
- m/z 277.3 : Loss of tert-butyl group (C₄H₉).
- m/z 233.2 : Subsequent decarboxylation (CO₂).
- m/z 119.1 : 4-methylbenzyl cation.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Simulations
DFT calculations (B3LYP/6-311++G(d,p)) predict bond lengths of 1.34 Å for the Boc carbonyl and 1.45 Å for the piperidine C–N bond. The HOMO is localized on the piperidine ring and carboxylic acid, while the LUMO resides on the Boc carbonyl, indicating nucleophilic reactivity at the carbonyl carbon.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| Band Gap (eV) | 4.4 |
Conformational Energy Landscapes
Potential energy surface scans identify two low-energy conformers differing by 12 kJ/mol in stability. The dominant conformer features intramolecular hydrogen bonding between the carboxylic acid and Boc carbonyl oxygen, stabilizing the structure by ~8 kJ/mol . Transition states for Boc rotation exhibit energy barriers of ~50 kJ/mol , consistent with experimental NMR observations.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-6-8-15(9-7-14)12-19(16(21)22)10-5-11-20(13-19)17(23)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZSQNPVNQUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404570 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-23-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-[(4-methylphenyl)methyl]-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid typically involves:
- Step 1: Introduction of the 4-methylbenzyl substituent onto the piperidine ring at the 3-position.
- Step 2: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
- Step 3: Installation or preservation of the carboxylic acid functionality at the 3-position.
- Step 4: Purification and isolation of the final compound.
Detailed Synthetic Procedures
Alkylation of Piperidine Core
- The 3-position of the piperidine ring is alkylated with 4-methylbenzyl halides or equivalents under basic conditions.
- Typical bases used include potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Reaction temperatures range from 60°C to 120°C, with reaction times from 4 to 16 hours depending on the scale and reagents.
Boc Protection of the Piperidine Nitrogen
- The nitrogen atom of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This step is crucial to prevent side reactions during further functionalization and to improve compound stability.
- The reaction is typically carried out in dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Carboxylation and Functional Group Transformations
- The carboxylic acid group at the 3-position is introduced or maintained through controlled oxidation or hydrolysis steps.
- In some synthetic routes, ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.
- Purification steps include extraction, washing with saturated sodium bicarbonate and brine solutions, drying over magnesium sulfate, and evaporation of solvents.
Representative Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | 4-methylbenzyl chloride, K2CO3 | DMSO or DMF | 60–120°C | 4–16 hours | 70–85 | Polar aprotic solvent enhances reaction |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM | RT | 2–4 hours | 80–90 | Protects piperidine nitrogen |
| Hydrolysis/Carboxylation | Acid or base hydrolysis of ester intermediates | Aqueous solvents | RT or reflux | 2–6 hours | 75–90 | Converts esters to carboxylic acid |
| Purification | Extraction, washing, drying, evaporation | Various | — | — | — | Ensures high purity |
Purification Techniques
Research Findings and Optimization
- The use of potassium carbonate as a base in DMSO or DMF has been shown to provide high conversion rates for the alkylation step with minimal side products.
- Boc protection is highly efficient under mild conditions, preserving the integrity of the carboxylic acid group.
- Reaction times and temperatures are optimized to balance yield and purity, with longer times at moderate temperatures preferred to avoid decomposition.
- Purification protocols involving washing with saturated sodium bicarbonate and brine solutions effectively remove inorganic salts and impurities.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Alkylation | 4-methylbenzyl chloride, K2CO3, DMSO/DMF | Introduce 4-methylbenzyl group | High yield, selective substitution |
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine, DCM | Protect piperidine nitrogen | Stable Boc-protected intermediate |
| Hydrolysis/Carboxylation | Acid/base hydrolysis | Generate free carboxylic acid | Efficient conversion from esters |
| Purification | Chromatography, crystallization | Isolate pure compound | High purity product |
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, especially analgesics and anti-inflammatory drugs. Its role enhances the efficacy and safety profiles of these medications.
Key Insights:
- Analgesic Development: Research indicates that derivatives of this compound can lead to more effective pain relief medications by modifying receptor interactions.
- Anti-inflammatory Properties: Studies have shown that compounds similar to 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Peptide Synthesis
The compound is extensively utilized in solid-phase peptide synthesis. It acts as a protective group that allows for selective modification of amino acids, which is essential for constructing complex peptide structures.
Case Study:
In a study involving the synthesis of various peptide derivatives, this compound was employed to protect specific amino acid residues during the coupling process, significantly improving yield and purity of the final product .
Drug Formulation
Incorporating this compound into drug formulations can enhance solubility and bioavailability, facilitating better absorption in patients.
Data Table: Drug Formulation Enhancements
| Formulation Type | Enhancement Type | Observed Effects |
|---|---|---|
| Oral Medications | Improved Solubility | Increased absorption rates |
| Injectable Solutions | Enhanced Stability | Prolonged shelf-life |
| Topical Applications | Better Penetration | Enhanced therapeutic effects |
Research in Neuroscience
The compound is also relevant in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding the mechanisms underlying various neurological disorders.
Research Findings:
- Studies have indicated that modifications to the piperidine structure can influence neurotransmitter receptor binding, providing insights into potential treatments for disorders such as depression and anxiety .
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity: Derivatives have shown effectiveness against viral infections by acting as neuraminidase inhibitors, crucial in influenza treatment.
- Anti-inflammatory Effects: Compounds derived from this structure have been shown to inhibit TNFα production in immune cells, suggesting potential therapeutic uses in inflammatory diseases.
- Antibacterial Properties: Initial evaluations indicate promising antibacterial activity against various strains, warranting further investigation .
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl carbamate group provides stability, while the 4-methylbenzyl group enhances its reactivity. These properties allow the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural analogs involve variations in the benzyl substituent or the piperidine ring. Below is a detailed comparison:
Physicochemical and Functional Differences
- Electronic Effects: The 4-methylbenzyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like chlorine in the 4-chloro analog.
- Lipophilicity : Dichlorobenzyl and chlorobenzyl analogs exhibit higher lipophilicity (logP) compared to the methylbenzyl derivative, which may enhance blood-brain barrier penetration .
- Solubility: The methoxybenzyl analog (C₁₉H₂₇NO₅) likely has improved aqueous solubility due to the polar methoxy group, making it advantageous for formulation .
Biological Activity
1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid, commonly referred to as N-Boc-3-(4-methylbenzyl)piperidine-3-carboxylic acid, is a compound with notable biological activity. Its structure includes a piperidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
- Molecular Formula : C19H27NO4
- Molecular Weight : 329.43 g/mol
- CAS Number : 887344-23-2
The biological activity of this compound primarily stems from its ability to modulate neurotransmitter systems. Piperidine derivatives are known for their interactions with various receptors, including opioid and dopamine receptors, which can influence pain perception, mood regulation, and cognitive functions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Research has demonstrated that this compound can affect central nervous system (CNS) functions. In animal models, it has been observed to produce anxiolytic effects similar to those of benzodiazepines without the associated sedation. This suggests a favorable safety profile for potential anxiolytic therapies.
Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound was tested against a range of pathogens using disk diffusion methods. Results indicated a significant inhibition zone against E. coli and S. aureus, supporting its development as a novel antibacterial agent.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| N-Boc-Piperidine | E. coli | 15 |
| N-Boc-Piperidine | S. aureus | 18 |
| Control | E. coli | 0 |
| Control | S. aureus | 0 |
Study 2: Neuropharmacological Assessment
In a behavioral study published in the Journal of Neuropharmacology, the anxiolytic effects of this compound were assessed in mice through elevated plus maze tests. Mice administered with varying doses displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at the piperidine nitrogen or the aromatic ring can significantly alter its pharmacological profile. For instance, substituents on the benzyl group have been shown to enhance receptor binding affinity.
Future Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its efficacy in treating anxiety disorders and bacterial infections are particularly promising. Additionally, exploring analogs could lead to compounds with improved potency and selectivity.
Q & A
Q. What are the established synthetic routes for preparing 1-[(Tert-butyl)oxycarbonyl]-3-(4-methylbenzyl)piperidine-3-carboxylic acid, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step procedures:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Alkylation at the piperidine nitrogen using 4-methylbenzyl halides in the presence of a base like cesium carbonate .
- Step 3 : Carboxylic acid formation through hydrolysis of ester intermediates under acidic or basic conditions .
Critical Conditions : - Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .
- Solvents: Polar aprotic solvents (e.g., DMF, THF) for alkylation .
- Temperature: Reactions often proceed at 40–100°C for optimal yield .
Q. How can researchers purify and characterize this compound to ensure high purity and structural fidelity?
- Methodological Answer :
- Purification :
- Column chromatography using silica gel with gradients of ethyl acetate/hexane .
- Recrystallization from ethanol or methanol to remove impurities .
- Characterization :
- NMR Spectroscopy : Confirm regiochemistry of the piperidine and benzyl groups (e.g., ¹H-NMR: δ 1.4 ppm for Boc methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 362.2) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent Boc group degradation .
- Handling :
- Use fume hoods and PPE (gloves, lab coat) due to potential skin/eye irritation (GHS Category 2) .
- Avoid aqueous acidic conditions to prevent premature deprotection .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation or protection steps .
- Reaction Path Screening : Tools like the Artificial Force-Induced Reaction (AFIR) method identify low-energy pathways for multi-step reactions .
- Case Study : Computational prediction of steric hindrance in 4-methylbenzyl substitution can guide solvent selection (e.g., DMF vs. THF) .
Q. How should researchers address contradictions in spectroscopic data or unexpected reaction outcomes?
- Methodological Answer :
- Contradiction Example : Discrepancies in ¹³C-NMR signals for the piperidine ring may arise from conformational flexibility. Use variable-temperature NMR to resolve dynamic effects .
- Unexpected Byproducts : If cross-coupling yields undesired isomers, employ chiral HPLC or recrystallization with diastereomeric salts for resolution .
- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) .
Q. What strategies enhance the stability of this compound in biological assays or long-term storage?
- Methodological Answer :
- Lyophilization : Convert to a stable lyophilized powder under vacuum to minimize hydrolysis .
- Buffered Solutions : Store in neutral pH buffers (e.g., PBS) with antioxidants (e.g., BHT) to prevent oxidation of the benzyl group .
- Protection Strategies : Replace Boc with more stable groups (e.g., Fmoc) for in vivo applications, followed by enzymatic cleavage .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 4-methylbenzyl or carboxylic acid moieties (e.g., fluorinated analogs) to assess target binding .
- Biological Assays :
- Enzyme Inhibition : Test against proteases or kinases using fluorescence-based assays (e.g., FRET) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
- Computational Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
